![molecular formula C19H26N2O2 B5553828 2-(5-phenylpentanoyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5553828.png)
2-(5-phenylpentanoyl)-2,7-diazaspiro[4.5]decan-6-one
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Description
Synthesis Analysis
The synthesis of similar diazaspiro[4.5]decanone derivatives involves novel and efficient methodologies. One approach describes the use of triphenylphosphine and diaroylacetylenes to form a zwitterionic intermediate, which is then trapped by a Knoevenagel condensation product to afford the title compounds with excellent yields under mild conditions (Adib et al., 2008). Another method involves oxidative cyclization of olefinic precursors to synthesize azaspiro[4.5]decanone systems (Martin‐Lopez & Bermejo, 1998).
Molecular Structure Analysis
Crystal structure determination of related compounds provides insights into their molecular conformation. For example, the synthesis and crystal structure of 2-oxo-3-phenyl, 1-oxaspiro[4.5]dec-3-en-4-yl 4-chlorobenzoate revealed a monoclinic system with specific geometric parameters, indicating a planar furan ring, a chair conformation cyclohexane ring, and two benzene rings (Wang et al., 2011).
Chemical Reactions and Properties
Diazaspiro decanones undergo various chemical reactions, including regioselective synthesis processes and cycloadditions. A study describes the synthesis of diazaspiro[4.4]nona-and tetrazaspiro[4.5]deca-2,9-diene-6-one derivatives through cycloaddition of nitrilimides, highlighting their reactivity (Farag et al., 2008).
Scientific Research Applications
Catalytic Dearomative Spirocyclization
A study by Ito et al. (2018) explores the catalytic dearomatization of phenols via gold carbene species to produce 2-azaspiro[4.5]decan-3-ones, highlighting a method that avoids hazardous diazo compounds. The spirocyclic product from this reaction offers a pathway to synthesize gabapentin derivatives, suggesting potential applications in medicinal chemistry (Ito, Kawasaki, Kanyiva, & Shibata, 2018).
T-Type Calcium Channel Antagonists
Research by Fritch and Krajewski (2010) into 2,8-diazaspiro[4.5]decan-1-ones revealed their potential as potent T-type calcium channel inhibitors, indicating a therapeutic application for conditions modulated by calcium channel activity. The synthesis and structure-activity relationship (SAR) of these compounds were detailed, pointing to their relevance in drug development (Fritch & Krajewski, 2010).
properties
IUPAC Name |
2-(5-phenylpentanoyl)-2,7-diazaspiro[4.5]decan-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O2/c22-17(10-5-4-9-16-7-2-1-3-8-16)21-14-12-19(15-21)11-6-13-20-18(19)23/h1-3,7-8H,4-6,9-15H2,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUDXICCGPXSLQA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCN(C2)C(=O)CCCCC3=CC=CC=C3)C(=O)NC1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-Phenylpentanoyl)-2,7-diazaspiro[4.5]decan-6-one |
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